molecular formula C7H8ClNO B012348 5-(Chloromethyl)-2-methoxypyridine CAS No. 101990-70-9

5-(Chloromethyl)-2-methoxypyridine

Cat. No. B012348
M. Wt: 157.6 g/mol
InChI Key: YNCJGPOTUFPVTB-UHFFFAOYSA-N
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Description

"5-(Chloromethyl)-2-methoxypyridine" is a chemical compound involved in various synthetic and analytical applications in chemistry. Its significance lies in its reactivity and utility as a building block in organic synthesis, particularly in the preparation of more complex molecular structures.

Synthesis Analysis

The synthesis of related pyridine derivatives often involves multi-step chemical processes. For example, the synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride demonstrates a method where 2,3,5-trimethylpyridine undergoes a series of reactions including N-oxidation, nitration, methoxylation, acylation, and hydrolysis, followed by chlorination with SOCl2 and salification, achieving an overall yield of 63.6% (Dai Gui, 2004).

Scientific Research Applications

  • Organic Synthesis Applications:

    • Chloromethyl-1,2,3,4-tetrahydropyrimidine-2-one, a related compound, is used in ring expansion and contraction reactions (Bullock et al., 1972).
    • An efficient synthesis method for 5-functionalized 2-methoxypyridines and their transformation to bicyclic δ-lactams using magnesium 'Ate' complexes has been developed (Sośnicki, 2009).
    • The POCl3/CH2Cl2/Et3N system effectively synthesizes 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine with good yield (Xia Liang, 2007).
    • A high-yielding strategy for large-scale synthesis of alkyl 5-hydroxy-pyridin- and pyrimidin-2-yl acetate enables rapid access to other heterocyclic analogues (Morgentin et al., 2009).
  • Medicinal Chemistry Applications:

    • Compounds with structural similarity to 5-(Chloromethyl)-2-methoxypyridine show promising antiproliferative effects against liver, prostate, and breast cancer cell lines (Al‐Refai et al., 2019).
  • Material Science Applications:

    • A novel squaric acid derivative of 5-amino-2-methoxypyridine ester amide exhibits an infinite pseudo-layered structure and potential application in nonlinear optics (Kolev et al., 2008).
    • The charge transfer complexation between 5-amino-2-methoxypyridine and chloranilic acid in different polar solvents forms a stable pink-colored solution with high formation constants, indicating potential application in sensing or analytical chemistry (Alghanmi & Habeeb, 2015).

Safety And Hazards


  • Toxicity : CMMP is toxic if ingested, inhaled, or absorbed through the skin. Proper handling precautions are necessary.

  • Corrosiveness : The chloromethyl group makes CMMP corrosive. Avoid contact with skin or eyes.

  • Environmental Impact : Dispose of CMMP properly to prevent environmental contamination.


Future Directions

Research on CMMP continues to explore its applications, green synthesis methods, and potential as a building block for novel compounds. Future studies may focus on improving its synthetic routes, optimizing yields, and understanding its biological activities.


properties

IUPAC Name

5-(chloromethyl)-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO/c1-10-7-3-2-6(4-8)5-9-7/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCJGPOTUFPVTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70548444
Record name 5-(Chloromethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-methoxypyridine

CAS RN

101990-70-9
Record name 5-(Chloromethyl)-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70548444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(chloromethyl)-2-methoxypyridine
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Synthesis routes and methods I

Procedure details

To a solution of (6-methoxypyridin-3-yl)methanol (2) (537.8 g, 3.86 mol) obtained in Preparation Example 1 in dimethylformamide (1.6 L) was added dropwise thionyl chloride (310 mL, 4.25 mol) over a period of 1.3 hours while cooling in an ice bath under a nitrogen atmosphere. After stirring for 1 hour while cooling in an ice bath, toluene (5.4 L) and a 2N aqueous solution of sodium hydroxide (5.4 L) were added successively to the reaction mixture at 23° C. or below. The reaction mixture was stirred for about 10 minutes and then the aqueous layer was separated, the organic layer was washed with water (2.7 L). The organic layer was concentrated under reduced pressure to dryness, and then toluene (1.0 L) was added to the residue and azeotropic distillation was carried out to give 618.8 g of the title compound as a pale yellow oil (content 556.3 g, yield 91.4%).
Quantity
537.8 g
Type
reactant
Reaction Step One
Quantity
1.6 L
Type
solvent
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step Two
Quantity
5.4 L
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5.4 L
Type
reactant
Reaction Step Three
Yield
91.4%

Synthesis routes and methods II

Procedure details

To a solution of the above compound (0.033 g, 0.078 mmol) in a mixture of 1.4 mL of THF and 0.15 mL of water under an atmosphere of nitrogen was added 5-(chloromethyl)-2-methoxypyridine hydrochloride (0.024 g, 0.12 mmol), cesium carbonate (0.061 g, 0.19 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]dichloro-palladium(II), 1:1 complex with dichloromethane (9.0 mg, 0.011 mmol). The mixture was heated to 100° C. for 15 h, cooled to rt, and diluted with ethyl acetate. The organic solution was washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was purified via silica gel chromatography, eluting with 15-80% ethyl acetate in hexanes, to provide the title compound that gave a proton NMR spectra consistent with theory and a mass ion (ES+) of 418.0 for [M+H]+: 1H NMR (400 MHz, CDCl3) δ 8.99 (dd, J=4.0, 1.6 Hz, 1H), 8.27 (dd, J=7.2, 1.2 Hz, 1H), 8.25 (s, 1H), 8.07 (d, J=2.4 Hz, 1H), 7.99 (d, J=7.6 Hz, 1H), 7.52 (dd, J=8.4, 4.4 Hz, 1H), 7.48 (d, J=7.6 Hz, 1H), 7.33 (dd, J=8.4, 2.4 Hz, 1H), 6.62 (d, J=8.8 Hz, 1H), 5.17-5.24 (m, 1H), 4.38 (s, 2H), 4.23 (dd, J=10.8, 5.2 Hz, 1H), 4.12 (dd, J=10.8, 3.6 Hz, 1H), 3.95-4.01 (m, 1H), 3.89 (s, 3H), 3.58-3.64 (m, 1H), 3.38 (t, J=10.8 Hz, 1H), 2.11-2.21 (m, 1H), 1.98-2.05 (m, 1H).
[Compound]
Name
compound
Quantity
0.033 g
Type
reactant
Reaction Step One
Name
Quantity
1.4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.15 mL
Type
solvent
Reaction Step One
Quantity
0.024 g
Type
reactant
Reaction Step Two
Quantity
0.061 g
Type
reactant
Reaction Step Two
Quantity
9 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

Thionyl chloride (9.2 mL, 126 mmol) was added dropwise to a solution of (6-methoxy-pyridin-3-yl)-methanol (1.00 g, 7.2 mmol) in dichloromethane (38 mL). The reaction mixture was stirred at room temperature overnight. The solvent was evaporated and dichloromethane (100 mL) was added. The solution was washed with saturated aqueous sodium hydrogen carbonate (this resulted in bubbling). The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×100 mL). The combined organic layers were washed with brine (150 mL), dried (sodium sulfate), filtered, and evaporated to give 5-chloromethyl-2-methoxy-pyridine (995 mg, 88%) as a clear oil.
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Chloromethyl)-2-methoxypyridine
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5-(Chloromethyl)-2-methoxypyridine
Reactant of Route 3
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5-(Chloromethyl)-2-methoxypyridine
Reactant of Route 4
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5-(Chloromethyl)-2-methoxypyridine
Reactant of Route 5
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5-(Chloromethyl)-2-methoxypyridine
Reactant of Route 6
5-(Chloromethyl)-2-methoxypyridine

Citations

For This Compound
7
Citations
P Bruneau, C Delvare, MP Edwards… - Journal of medicinal …, 1991 - ACS Publications
Since thehypothetical mechanisms of hydroperoxydation of arachidonic acid by, respectively, 5-lipoxygenase (5-LPO) and cyclooxygenase (CO) involve a redox cycle, a compound …
Number of citations: 90 pubs.acs.org
SV Vo, SD Banister, I Freelander, EL Werry… - RSC Medicinal …, 2020 - pubs.rsc.org
The translocator protein (TSPO) is a target for the development of neuroinflammation imaging agents. Clinical translation of TSPO PET ligands, such as [11C]DPA-713, has been …
Number of citations: 4 pubs.rsc.org
F Slowinski, O Ben Ayad, J Vache… - The Journal of …, 2011 - ACS Publications
… At room temperature, to a solution of 5-chloromethyl-2-methoxypyridine (5; 33 g, 209.4 mmol) in ethanol (280 mL) was added dropwise a solution of potassium cyanide (19.1 g; 293.3 …
Number of citations: 9 pubs.acs.org
RA Lippa, DJ Battersby, JA Murphy… - The Journal of Organic …, 2021 - ACS Publications
Substituted arylethylamines represent a key structural motif in natural, pharmaceutical, and agrochemical compounds. Access to such scaffolds has been the subject of long-standing …
Number of citations: 4 pubs.acs.org
AA Bisset, A Dishington, T Jones, GJ Clarkson, M Wills - Tetrahedron, 2014 - Elsevier
… Under nitrogen, a mixture of 5-chloromethyl-2-methoxypyridine 24 (0.342 g, 2.18 mmol), 2-hydroxypyridine (0.413 g, 4.34 mmol) and potassium carbonate (0.601 g, 4.35 mmol) in …
Number of citations: 6 www.sciencedirect.com
AA Bisset, A Dishington, TC Jones, GJ Clarkson… - 2019 - wrap.warwick.ac.uk
The synthesis of a series of pyridones, from their 2-hydroxypyridine or 2-methoxypyridine precursors, is described, along with studies into their reductions to saturated heterocycles. A …
Number of citations: 0 wrap.warwick.ac.uk
HCPF Roelen, MK Bijsterbosch… - Journal of medicinal …, 1991 - ACS Publications
Introduction High plasma levels of low-density lipoprotein (LDL) cholesterol are correlated with an increased occurrence of atherosclerosis. 1, 2 LDL is the major vehicle for the transport …
Number of citations: 21 pubs.acs.org

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